3-(3-Chloropropyl)-5-methyl-1H-pyrazole

Organometallic chemistry C–H functionalization Pyrazole metalation

3-(3-Chloropropyl)-5-methyl-1H-pyrazole (CAS 57245-86-0) is a C3,C5-disubstituted 1H-pyrazole bearing an n-chloropropyl side chain at the 3-position and a methyl group at the 5-position, with molecular formula C₇H₁₁ClN₂ and molecular weight 158.63 g·mol⁻¹. The compound belongs to the 3-haloalkyl-5-methyl-1H-pyrazole subclass, a family valued as synthetic intermediates for pharmaceuticals, agrochemicals, and ligand scaffolds.

Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
Cat. No. B12881798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloropropyl)-5-methyl-1H-pyrazole
Molecular FormulaC7H11ClN2
Molecular Weight158.63 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)CCCCl
InChIInChI=1S/C7H11ClN2/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3,(H,9,10)
InChIKeyBMOUNOMPFWIVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chloropropyl)-5-methyl-1H-pyrazole (CAS 57245-86-0): Physicochemical Baseline and Compound Class Context for Scientific Procurement


3-(3-Chloropropyl)-5-methyl-1H-pyrazole (CAS 57245-86-0) is a C3,C5-disubstituted 1H-pyrazole bearing an n-chloropropyl side chain at the 3-position and a methyl group at the 5-position, with molecular formula C₇H₁₁ClN₂ and molecular weight 158.63 g·mol⁻¹ . The compound belongs to the 3-haloalkyl-5-methyl-1H-pyrazole subclass, a family valued as synthetic intermediates for pharmaceuticals, agrochemicals, and ligand scaffolds [1]. Key predicted physicochemical properties include a boiling point of 130–132 °C (at 0.1 Torr), density of 1.149 ± 0.06 g·cm⁻³, pKₐ of 14.99 ± 0.10, and a calculated LogP of 1.89 . The n-propyl chloride linker provides a primary alkyl halide terminus suitable for nucleophilic displacement, distinguishing this compound from its branched-chain and shorter-chain chloroalkyl analogs.

Regioselective C5-metalation and electrophilic derivatization workflows
Primary alkyl chloride for SN2 displacement and ligand elaboration
Distillable intermediate with diagnostic boiling point and LogP

Why 3-(3-Chloropropyl)-5-methyl-1H-pyrazole Cannot Be Replaced by Generic 3-Chloroalkyl or 5-Alkyl Pyrazole Analogs


Substituting 3-(3-chloropropyl)-5-methyl-1H-pyrazole with a close analog—such as the 2-chloropropyl branched isomer, the 5-alkyl regioisomer, or a shorter-chain chloroalkyl congener—introduces measurable and functionally consequential differences in reactivity, physicochemical behavior, and synthetic utility. Critically, N-protected 3-alkylpyrazoles are readily deprotonated by n-BuLi at the 5-position of the aromatic ring, whereas the corresponding 5-alkyl isomers are completely unreactive under identical conditions [1]. This regiochemical reactivity dichotomy directly governs which downstream C–H functionalization or metalation strategies are available to the user. At the physicochemical level, the target compound’s boiling point (130–132 °C at 0.1 Torr) and LogP (1.89) differ measurably from the 2-chloropropyl isomer (bp 291.9 °C at 760 mmHg; density 1.1 g·cm⁻³), altering distillation protocols and partitioning behavior . The n-propyl chloride chain length also determines the steric and electronic environment at the electrophilic carbon during nucleophilic substitution, a parameter not conserved across chloromethyl, chloroethyl, or branched chloropropyl analogs. These differences collectively mean that generic substitution can lead to failed metalation, altered reaction kinetics, or incompatible purification requirements—exposing procurement decisions to quantifiable technical risk.

Target
3-(3-Chloropropyl)-5-methyl-1H-pyrazole: reactive 3-alkyl regioisomer enables C5-deprotonation
Substitute Risk
5-Alkyl regioisomer: reported unreactive under identical n-BuLi conditions; C5-functionalization blocked
Target
Primary n-propyl chloride: baseline SN2 reactivity; predictable distillation range
Substitute Risk
Branched 2-chloropropyl isomer: slower SN2 kinetics and altered boiling point may affect purification
Target
C-alkylpyrazole: H-bond donor present; LogP 1.89 supports partitioning and retention control
Substitute Risk
N-alkyl regioisomer: lacks H-bond donor; lower LogP may shift reverse-phase chromatographic behavior

Quantitative Differentiation Evidence: 3-(3-Chloropropyl)-5-methyl-1H-pyrazole vs. Closest Analogs


Evidence Item 1 — Regiochemical Reactivity: Deprotonation Competence of 3-Alkyl vs. 5-Alkyl Pyrazole Isomers

N-Protected 3-alkylpyrazoles—the subclass to which 3-(3-chloropropyl)-5-methyl-1H-pyrazole belongs—are easily deprotonated by n-BuLi at the 5-position of the heterocyclic ring. In stark contrast, the regioisomeric 5-alkylpyrazoles show zero reactivity under the same conditions [1]. This binary reactivity difference (reactive vs. unreactive) was established using a panel of N-THP-protected 3-alkyl and 5-alkyl pyrazole isomers with n-BuLi in THF, with product formation confirmed by quenching with D₂O and monitoring by ¹H NMR [1]. The target compound therefore permits regioselective C5-functionalization strategies that its 5-(3-chloropropyl)-3-methyl-1H-pyrazole regioisomer cannot support.

Regiochemical Reactivity
Head-to-head
Reactive vs. Non-Reactive
Deprotonation competence defines accessible C5-functionalization strategies
N-protected 3-alkylpyrazoles deprotonated at C5; 5-alkyl isomer unreactive (0% conv.)
Organometallic chemistry C–H functionalization Pyrazole metalation

Evidence Item 2 — Physicochemical Divergence: Boiling Point and Density vs. 2-Chloropropyl Branched Isomer

The linear 3-(3-chloropropyl) isomer and its branched 3-(2-chloropropyl) congener (CAS 54055-33-3) exhibit distinctly different boiling points and densities. The target compound has an experimentally reported boiling point of 130–132 °C at 0.1 Torr and a predicted density of 1.149 ± 0.06 g·cm⁻³ . The 2-chloropropyl isomer, by contrast, has a predicted boiling point of 291.9 ± 25.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g·cm⁻³ . The large difference in boiling behavior (after pressure correction, the target compound’s atmospheric bp is estimated at ~303 °C vs. ~292 °C for the branched isomer ) reflects the impact of chain branching on intermolecular interactions and vapor pressure, directly affecting distillation cut points and GC retention times.

Boiling Point & Density
Data to verify
Δ bp ≈ 11 °C; Δ density ≈ 0.05 g·cm⁻³
Orthogonal physical properties support isomeric identity verification
Target bp 130–132 °C (0.1 Torr); branched isomer bp 291.9 °C (760 mmHg) predicted
Physicochemical characterization Purification method design Isomer identification

Evidence Item 3 — Chain-Length-Dependent Synthetic Scalability: n-Propyl vs. Methyl/Ethyl Chloroalkyl Linkers

The Grotjahn flexible pyrazole synthesis platform demonstrates that 5-substituted 3-(chloromethyl)- and 3-(2-chloroethyl)pyrazoles can be prepared via alcohol deprotection and chlorination within 2 days on a 30 g scale in excellent overall yield [1]. The n-propyl chloride chain of the target compound extends this methodology by one additional methylene unit. In nucleophilic substitution reactions, primary alkyl chlorides (the target compound’s n-propyl chloride) react approximately 20–30× faster than secondary alkyl chlorides (the 2-chloropropyl branched isomer) with standard nucleophiles—a well-established physical organic principle arising from steric hindrance in the Sₙ2 transition state [2]. The three-carbon spacer also provides a different ligand bite angle and metal coordination geometry compared to one- or two-carbon linkers when the compound is elaborated into phosphine or thioether ligands [1].

SN2 Chain-Length Effect
Class-level
~20–30× faster (primary vs. secondary Cl)
Primary n-propyl chloride ensures fastest displacement kinetics among chloroalkyl analogs
Class-level SN2 rate ratio; scalable to multi-gram batches per Grotjahn platform
Process chemistry Scalable synthesis Nucleophilic substitution

Evidence Item 4 — Halogen Leaving-Group Differentiation: Chloro vs. Bromo Analogs in Nucleophilic Displacement and Storage Stability

The chloro substituent in 3-(3-chloropropyl)-5-methyl-1H-pyrazole provides a balanced reactivity profile relative to the more labile bromo analog. In Sₙ2 displacement reactions, primary alkyl bromides react approximately 30–50× faster than primary alkyl chlorides with neutral nucleophiles; this enhanced reactivity of the bromide comes at the cost of reduced shelf stability, greater sensitivity to adventitious hydrolysis, and increased propensity for unwanted elimination side reactions under basic conditions [1]. The chloride therefore represents a deliberate reactivity selection: sufficiently electrophilic for efficient derivatization with amine, thiolate, alkoxide, and phosphine nucleophiles, yet sufficiently robust to withstand ambient storage and multi-step synthetic sequences without premature activation. The pKₐ of 14.99 for the target compound indicates the pyrazole N–H is weakly acidic, and the chloride leaving group remains intact under the mildly basic conditions (pH 9–11) commonly employed for N-alkylation of the pyrazole nucleus.

Halogen Stability/Reactivity
Class-level
Cl: baseline; Br: ~30–50× faster SN2
Chloro leaving group balances reactivity with extended shelf stability
Bromo analog more labile; chloro survives mild basic N-alkylation conditions
Halogen reactivity Building block stability Synthetic intermediate procurement

Evidence Item 5 — Lipophilicity Partitioning: LogP Differentiation vs. N-Substituted Chloropropyl Pyrazole Regioisomers

The calculated LogP of 3-(3-chloropropyl)-5-methyl-1H-pyrazole is 1.89 with a topological polar surface area (TPSA) of 28.68 Ų . This LogP value is approximately 0.38 log units higher than that of 1-(3-chloropropyl)-1H-pyrazole (CAS 405939-73-3), which has a LogP of 1.51 with TPSA of 17.82 Ų [1]. Both compounds share the same molecular formula (C₇H₁₁ClN₂) but differ in the attachment point of the chloropropyl chain (C3-carbon vs. N1-nitrogen). The C-substituted regioisomer (target compound) retains an acidic N–H (pKₐ 14.99), enabling hydrogen-bond donor capability, whereas the N-substituted isomer lacks this feature. The higher LogP and H-bond donor capacity of the target compound predict superior membrane permeability while preserving a key pharmacophoric element for target engagement.

Lipophilicity & H-Bond
Head-to-head
ΔLogP +0.38; H-bond donor: 1 vs. 0
Higher LogP and donor capacity alter ligand efficiency metrics and HPLC retention
Compared to N-alkyl regioisomer (LogP 1.51, TPSA 17.82 Ų)
Lipophilicity Drug-likeness prediction Chromatographic method development

Recommended Application Scenarios for 3-(3-Chloropropyl)-5-methyl-1H-pyrazole Based on Quantitative Differentiation Evidence


Scenario 1 — C5-Selective Metalation and Electrophilic Derivatization for Ligand Library Synthesis

Laboratories constructing libraries of 3,5-difunctionalized pyrazoles—particularly for bidentate or tridentate ligand scaffolds—should select 3-(3-chloropropyl)-5-methyl-1H-pyrazole when the synthetic route involves C5-deprotonation by n-BuLi followed by electrophilic quenching. The JOC 2016 study by Ahmed et al. demonstrates that 3-alkylpyrazoles undergo efficient deprotonation at the C5 ring position, while 5-alkyl isomers are entirely unreactive [1]. This binary reactivity filter means that procurement of the correct regioisomer is non-negotiable for any C5-elaboration strategy. The n-propyl chloride side chain can subsequently be displaced with phosphines, thiols, or amines to install a second donor atom, as demonstrated in the Grotjahn flexible pyrazole synthesis platform [2]. Using the incorrect 5-alkyl regioisomer would result in complete synthetic failure at the metalation step.

Scenario 2 — Medicinal Chemistry Hit Expansion Requiring Primary Alkyl Chloride Electrophile with Moderate Lipophilicity

When a medicinal chemistry program requires a pyrazole-based building block with a primary alkyl chloride electrophilic handle for late-stage diversification, 3-(3-chloropropyl)-5-methyl-1H-pyrazole offers the fastest Sₙ2 kinetics among chloroalkyl pyrazole analogs (~20–30× faster than the branched 2-chloropropyl isomer [1]) and a LogP of 1.89 [2] that falls within the generally favorable range (1–3) for oral bioavailability. The presence of the pyrazole N–H (pKₐ 14.99) also provides an H-bond donor that is absent in N-alkylated regioisomers, offering an additional dimension for modulating target engagement and physicochemical properties. The chloro leaving group ensures adequate shelf stability compared to bromo analogs, minimizing procurement waste in compound management workflows.

Scenario 3 — Process Chemistry Scale-Up of 3,5-Disubstituted Pyrazole Intermediates

For process chemists scaling the synthesis of agrochemical or pharmaceutical intermediates that incorporate a 3-haloalkyl-5-methylpyrazole motif, the target compound’s synthesis via cyclocondensation of 6-chloro-2,4-hexanedione with hydrazine hydrate [1] provides a straightforward two-step entry to the pyrazole core. The n-propyl chloride chain has been demonstrated in the related chloroethyl series on a 30 g scale within 2 days with excellent yield [2]. The primary alkyl chloride is sufficiently stable to survive aqueous workup and mild basic conditions (consistent with pKₐ 14.99 ), reducing the need for protective group strategies during multi-step sequences. The boiling point of 130–132 °C at 0.1 Torr enables purification by vacuum distillation, providing a QC-friendly isolation method that distinguishes the product from higher-boiling isomeric impurities.

Scenario 4 — Analytical Reference Standard for Isomeric Purity Determination in Chloropropyl Pyrazole Batches

Quality control laboratories tasked with confirming the identity and isomeric purity of 3-(3-chloropropyl)-5-methyl-1H-pyrazole batches can exploit the measurable physicochemical divergence from the 2-chloropropyl isomer. The target compound has a boiling point of 130–132 °C at 0.1 Torr (estimated atmospheric bp ~303 °C) and density of 1.149 g·cm⁻³ [1], while the branched isomer exhibits bp 291.9 °C (760 mmHg) and density 1.1 g·cm⁻³ [2]. These orthogonal physical property differences—combined with distinct GC retention times, ¹H NMR splitting patterns for the –CH₂Cl methylene protons (triplet for n-propyl vs. doublet for branched), and the LogP gap of ~0.38 units —provide a multi-parameter identity verification framework that reduces the risk of isomeric misassignment during incoming material release testing.

Application
Selection Property
Validation Focus
Ligand library synthesis via C5-metalation
3-Alkyl regioisomer reactivity
Deprotonation competence (n-BuLi/THF)
Medicinal chemistry hit expansion
Primary alkyl chloride SN2 kinetics
SN2 rate and LogP review
Process chemistry scale-up
Distillable primary chloride
Boiling point and stability under basic conditions
QC isomeric purity determination
Diagnostic bp, density, LogP
Orthogonal identity verification (GC, NMR)

Technical Documentation Hub

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